

4-Bromo-5-(trifluoromethyl)-1H-indazole stability and storage conditions

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Compound of Interest

Compound Name: 4-Bromo-5-(trifluoromethyl)-1H-indazole

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An In-depth Technical Guide on the Stability and Storage of **4-Bromo-5-(trifluoromethyl)-1H-indazole**

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Abstract

4-Bromo-5-(trifluoromethyl)-1H-indazole is a critical heterocyclic building block in contemporary drug discovery and materials science. Its structural integrity is paramount for the success of multi-step syntheses and the reliability of experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its inherent chemical properties, potential degradation pathways, and scientifically grounded protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this or structurally related compounds.

Introduction to 4-Bromo-5-(trifluoromethyl)-1H-indazole

4-Bromo-5-(trifluoromethyl)-1H-indazole, identified by CAS number 1428234-73-4, is a substituted indazole. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases and other key biological targets.^[1] The bromine atom at the 4-position and the trifluoromethyl group at the 5-position provide

specific steric and electronic properties, making it a versatile intermediate for creating complex molecular architectures through reactions like cross-coupling.[1][2] Understanding its stability is not merely a matter of logistics but a prerequisite for reproducible and successful research.

Property	Value	Source
CAS Number	1428234-73-4	[3]
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	[3][4]
Molecular Weight	265.03 g/mol	[3][4]
Appearance	Typically a solid	[5]

Molecular Structure and Inherent Stability

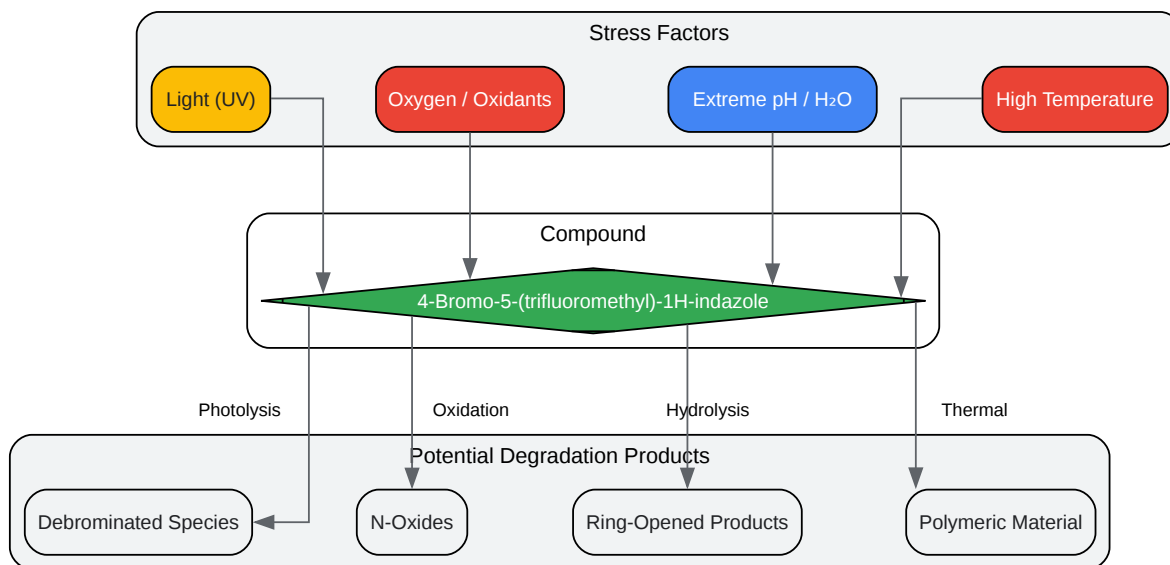
The stability of **4-Bromo-5-(trifluoromethyl)-1H-indazole** is a direct consequence of its molecular structure.

- Indazole Core:** The bicyclic aromatic system of indazole is inherently stable due to electron delocalization. It exists in tautomeric forms, primarily the 1H- and 2H-indazoles.[6] The N-H proton is acidic and can be a site of reactivity, particularly with bases.
- Trifluoromethyl (CF₃) Group:** This is a strongly electron-withdrawing and highly stable functional group. The C-F bonds are exceptionally strong, rendering the group resistant to metabolic degradation and many chemical reactions. It also increases the thermal and oxidative stability of the entire molecule.
- Bromo (Br) Group:** The C-Br bond on the aromatic ring is relatively stable. However, it serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), which are foundational in modern synthetic chemistry.[1] While stable under storage, it is the designed point of reactivity.

Potential Degradation Pathways

While generally stable under recommended conditions, **4-Bromo-5-(trifluoromethyl)-1H-indazole** can degrade under specific environmental stresses. Understanding these pathways is crucial for preventing sample degradation.

- **Photodegradation:** Aromatic and halogenated compounds are often susceptible to degradation upon exposure to UV or high-intensity visible light. This can lead to debromination or other complex reactions.
- **Oxidative Degradation:** The nitrogen atoms in the indazole ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.
- **Hydrolysis:** While the C-Br and C-CF₃ bonds are robust, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to the hydrolysis of the molecule, though this is less common under typical laboratory conditions.^[7]
- **Thermal Stress:** Excessive heat can provide the energy needed to overcome activation barriers for decomposition, leading to nonspecific degradation.



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Potential degradation pathways for the compound.

Recommended Storage and Handling Protocols

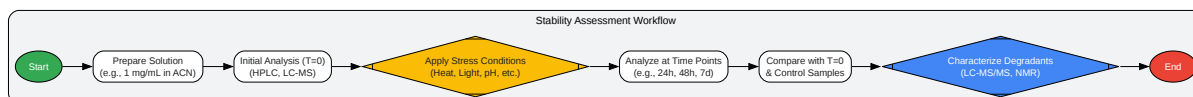
To ensure the long-term integrity of **4-Bromo-5-(trifluoromethyl)-1H-indazole**, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of the target compound and structurally similar halogenated indazoles.

Parameter	Recommendation	Rationale
Temperature	Long-term: -20°C to 8°C. Short-term: Room temperature is acceptable.	Reduces the rate of potential thermal degradation and other slow decomposition reactions. [8]
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[8]
Light	Keep in an amber or opaque, tightly sealed container.	Protects the compound from photodegradation.[7]
Moisture	Store in a dry, well-ventilated place. Use of a desiccator is advised.	Prevents potential hydrolysis and moisture-mediated clumping of the solid.[7][9]
Incompatibilities	Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.[10][11]	Prevents chemical reactions that could destroy the compound. Strong bases can deprotonate the indazole N-H, increasing reactivity.

Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[9][12] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10][13] Avoid generating dust.[13]

Methodologies for Stability and Purity Assessment

A multi-pronged, orthogonal approach is required to rigorously assess the purity and stability of **4-Bromo-5-(trifluoromethyl)-1H-indazole**. [14]



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Workflow for a forced degradation study.

Analytical Method	Primary Use	Strengths & Insights
HPLC / UPLC	Purity assessment and quantification.	High-resolution separation of the main compound from impurities and degradants. Area percentage can be used to quantify purity.[14][15]
LC-MS	Identity confirmation and impurity profiling.	Provides the molecular weight of the parent compound and any new peaks, aiding in the structural identification of degradation products.[14][16]
NMR Spectroscopy	Unambiguous structure elucidation.	Confirms the chemical structure. Can detect subtle changes and, through quantitative NMR (qNMR), provide an absolute purity value against a certified standard.[14]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to probe the stability of **4-Bromo-5-(trifluoromethyl)-1H-indazole** under various stress conditions.[7]

1. Preparation of Stock Solution:

- Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (in parallel):

- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
- Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.

3. Sample Analysis:

- At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
- If necessary, neutralize the acidic and basic samples before injection.
- Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method should be used to obtain mass information for any new peaks observed.

4. Data Interpretation:

- Compare the chromatograms of the stressed samples to the initial (T=0) and control samples.
- Calculate the percentage degradation by the loss of the main peak area.

- Attempt to identify major degradation products using the LC-MS data.

Conclusion

The stability of **4-Bromo-5-(trifluoromethyl)-1H-indazole** is robust under controlled conditions, a testament to its aromatic core and the stabilizing influence of the trifluoromethyl group. However, it is susceptible to degradation from light, strong oxidizers, and extreme temperatures. For researchers and drug development professionals, ensuring the integrity of this key building block is non-negotiable. Adherence to the storage and handling protocols outlined in this guide—specifically, storage in a cool, dark, dry, and inert environment—will safeguard its chemical purity and ensure the validity of experimental results derived from its use. Regular analytical assessment via chromatographic and spectroscopic methods is the ultimate guarantee of its quality.

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